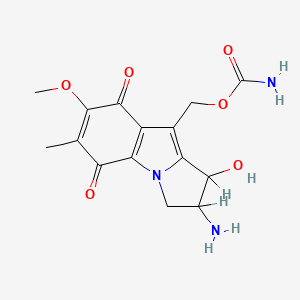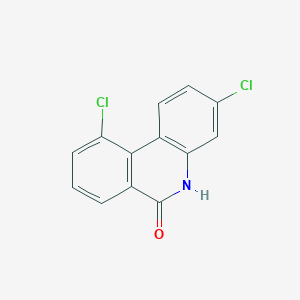
3,10-dichloro-5H-phenanthridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-dichloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family Phenanthridinones are known for their tricyclic structure, which includes a nitrogen atom in the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dichloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the cyclization of 2-iodo-N-phenylbenzamide in the presence of a base such as potassium tert-butoxide and a radical initiator like 2,2’-azoisobutyronitrile (AIBN) in a solvent like benzene . The reaction is typically carried out under reflux conditions for an extended period to ensure complete cyclization.
Industrial Production Methods
Industrial production of phenanthridinones, including this compound, often involves large-scale cyclization reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3,10-dichloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthridinone core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenanthridinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the phenanthridinone core.
Scientific Research Applications
3,10-dichloro-5H-phenanthridin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3,10-dichloro-5H-phenanthridin-6-one involves its interaction with molecular targets in biological systems. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it can inhibit enzymes involved in DNA repair, further enhancing its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A nitrogen heterocyclic compound that is the basis of DNA-binding fluorescent dyes.
6(5H)-Phenanthridinone: Another phenanthridinone derivative with similar structural features.
Uniqueness
3,10-dichloro-5H-phenanthridin-6-one is unique due to the presence of chlorine atoms at specific positions on the phenanthridinone core. These chlorine atoms can influence the compound’s reactivity and biological activity, making it distinct from other phenanthridinone derivatives.
Properties
CAS No. |
27353-62-4 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
3,10-dichloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-4-5-8-11(6-7)16-13(17)9-2-1-3-10(15)12(8)9/h1-6H,(H,16,17) |
InChI Key |
DMNMWWJCFOGBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

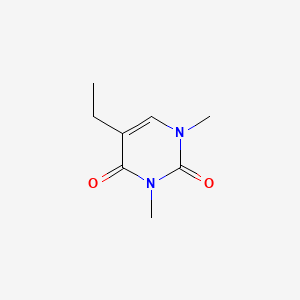
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

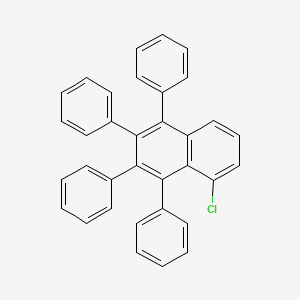



![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
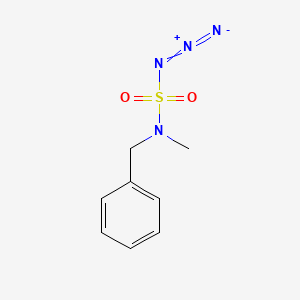

![10-Methyl-2,3,4,4a-tetrahydro-1h-pyrido[2,1-b][1,3]benzothiazol-10-ium bromide](/img/structure/B14683636.png)
